molecular formula C24H28N2O4 B8473605 Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate

Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate

Cat. No. B8473605
M. Wt: 408.5 g/mol
InChI Key: JZKNBGRZLPBHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C24H28N2O4/c1-5-30-24(29)18-12-16(3)22(17(4)13-18)25-23(28)21-14-19(7-6-15(21)2)26-10-8-20(27)9-11-26/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,28)

InChI Key

JZKNBGRZLPBHPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)N3CCC(=O)CC3)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate (205 mg, 452.99 μmoles) in acetone (5 ml) is added a mixture of 5M HCl (1 mL) in H2O (1 mL) and heated to 60° C. After 12 hours, the mixture is cooled to ambient temperature, diluted with 2M NaOH to pH 6 and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-40% ethyl acetate in hexane to afford the title compound as an off-white foam (0.11 g, 61%). Mass spectrum (m/z): 409.2 (M+1).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

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